molecular formula C11H16O B13290949 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13290949
M. Wt: 164.24 g/mol
InChI Key: QTKOATCZFXHLJC-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is identified under the CAS Number 1937221-59-4 . The compound's structure is based on a cyclopentane ring that is disubstituted at the 1-position. This ring features both a carbaldehyde group and a but-2-yn-1-yl chain, and it is further branched with a methyl group at the 2-position . The presence of the aldehyde and alkyne functional groups within a single, sterically defined cyclopentane framework makes this molecule a valuable intermediate in organic synthesis and medicinal chemistry research. The aldehyde group is highly reactive and can undergo transformations such as condensation, reduction, and oxidation, serving as a crucial handle for constructing more complex molecular architectures. The internal alkyne of the but-2-yn-1-yl substituent is of particular interest for click chemistry applications, including the Huisgen cycloaddition, and can also participate in metal-catalyzed cross-coupling reactions . This unique combination of features provides researchers with a versatile building block for the synthesis of novel compound libraries, the development of potential pharmaceutical agents, and material science applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: For specific hazard information, please consult the Material Safety Data Sheet (MSDS). Researchers should handle this material with appropriate personal protective equipment and under controlled conditions. Storage: It is recommended to inquire about specific storage conditions to ensure long-term stability .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-but-2-ynyl-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-4-7-11(9-12)8-5-6-10(11)2/h9-10H,5-8H2,1-2H3

InChI Key

QTKOATCZFXHLJC-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCC1C)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

Specific Synthetic Routes

Alkynylation of Cyclopentane Derivatives

A common approach involves alkylation of a cyclopentane derivative bearing an aldehyde precursor with a suitable alkynyl halide.

  • For example, propargyl bromide or but-2-yn-1-yl bromide can be used to alkylate a cyclopentane derivative containing an active methylene or enolate site under basic conditions.
  • The reaction conditions often involve heating in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate.
  • The alkynylation proceeds via nucleophilic substitution to install the but-2-yn-1-yl group.
Oxidation to Aldehyde
  • The aldehyde group at C1 can be introduced by oxidation of a primary alcohol intermediate.
  • Common oxidizing agents include Dess–Martin periodinane , which offers mild and selective oxidation from alcohol to aldehyde without overoxidation to acids.
  • Alternatively, Swern oxidation or PCC (pyridinium chlorochromate) can be employed depending on substrate sensitivity.
Use of Sonogashira Coupling
  • In some synthetic routes, the alkynyl side chain is introduced via a Sonogashira coupling between a vinyl or aryl halide on the cyclopentane ring and a terminal alkyne derivative.
  • This copper-free Sonogashira coupling avoids side reactions and provides good yields.
  • The resulting intermediate may be further manipulated to introduce the aldehyde functionality.

Representative Synthetic Sequence (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Cyclopentane derivative + but-2-yn-1-yl bromide, K2CO3, DMF, 80 °C, 16 h Alkynylated cyclopentane intermediate
2 Reduction LiAlH4 or other reducing agent Primary alcohol intermediate
3 Oxidation to aldehyde Dess–Martin periodinane, room temperature 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde
4 Purification Column chromatography (EtOAc/hexane) Pure target aldehyde

Analytical Data Supporting the Preparation

  • NMR Spectroscopy : Characteristic aldehyde proton at ~9-10 ppm; alkynyl protons and carbons observed in ^1H and ^13C NMR.
  • IR Spectroscopy : Strong C≡C stretch near 2100-2200 cm^-1; aldehyde C=O stretch around 1720-1740 cm^-1.
  • Mass Spectrometry : Molecular ion consistent with C11H14O (molecular weight ~162 g/mol).
  • Yield : Reported yields for alkynylation and oxidation steps range from 70-90% depending on conditions.

Notes on Stereochemistry and Selectivity

  • The methyl substitution at C2 is typically introduced early in the synthetic sequence or controlled via starting materials.
  • Stereoselectivity may be influenced by the choice of base, solvent, and temperature.
  • Protecting groups (e.g., silyl ethers) may be used to mask hydroxyl groups during multi-step synthesis to improve selectivity and yield.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Alkylation with propargyl/alkynyl bromide K2CO3, DMF, 80 °C, 16 h Straightforward, good yield Requires careful control of substitution
Sonogashira coupling Pd catalyst, CuI, Et3N, 90 °C Efficient for complex alkynes Requires palladium catalyst, sensitive to air/moisture
Oxidation to aldehyde Dess–Martin periodinane, mild conditions High selectivity, mild conditions Sensitive to moisture, reagent cost
Reduction (if needed) LiAlH4 or similar reducing agent Effective for alcohol formation Sensitive reagent, requires careful quenching

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the alkyne can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde But-2-yn-1-yl, 2-methyl C₁₁H₁₄O 162.23 (calculated) Alkyne group increases reactivity; methyl enhances steric bulk.
1-But-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde But-3-en-2-yl, 2-methyl C₁₁H₁₈O 166.26 Alkenyl group reduces reactivity; higher hydrophobicity due to saturated chain.
1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde But-2-en-1-yl (no methyl) C₁₀H₁₆O 152.23 Lack of methyl reduces steric hindrance; lower molecular weight.
2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde Prop-2-yn-1-yl, 2-methyl C₁₀H₁₄O 150.22 Shorter alkyne chain; lower molecular weight and potential volatility.

Structural and Reactivity Analysis

  • Alkyne vs. Alkene Substituents: The butynyl group in the target compound introduces a rigid, electron-deficient triple bond, favoring reactions like Huisgen cycloadditions or Sonogashira couplings. In contrast, alkenyl analogs (e.g., 1-But-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde) exhibit lower reactivity due to the less polarized C=C bond .
  • Thermal Stability : Alkynyl compounds generally have higher thermal stability than alkenyl derivatives due to the strength of the C≡C bond, though experimental data for the target compound are lacking .

Biological Activity

1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring, a but-2-yn-1-yl substituent, and an aldehyde functional group. Its molecular formula is C11H18OC_{11}H_{18}O, with a molecular weight of approximately 178.27 g/mol. This compound presents unique structural features that make it a candidate for various biological studies, particularly in understanding its interactions with biological macromolecules.

Chemical Structure and Properties

The compound's structure includes:

  • A cyclopentane ring
  • A terminal alkyne group (but-2-yn-1-yl)
  • An aldehyde functional group

These features contribute to its reactivity, especially the aldehyde group, which is known to interact with nucleophilic sites in proteins.

Biological Activity Overview

While specific biological activities of 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde are not extensively documented, compounds with similar structures often exhibit significant biological properties. Aldehyde functionalities can modify protein functions through covalent bonding with amino acids such as cysteine and lysine, potentially influencing enzyme activity and cellular signaling pathways.

The mechanisms by which this compound may exert biological effects include:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Cellular Interaction : The butynyl group may engage in hydrophobic interactions, affecting binding affinity and specificity to various cellular targets .

Case Study 1: Interaction with Proteins

A study examining the interaction of aldehyde-containing compounds with proteins highlighted the potential for 1-(But-2-yn-1-y)-2-methylcyclopentane-1-carbaldehyde to modify protein structure and function. The reactivity of the aldehyde allows for the formation of stable adducts with nucleophilic amino acids, which could lead to altered enzyme kinetics or metabolic pathways.

Case Study 2: Synthesis and Reactivity

Research on the synthesis of similar compounds has demonstrated that the unique combination of a terminal alkyne and an aldehyde group provides distinctive reactivity patterns. This suggests that 1-(But-2-yn-1-y)-2-methylcyclopentane-1-carbaldehyde could be utilized in synthetic applications aimed at exploring biochemical interactions or developing new therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Methylcyclopentane-1-carbaldehydeC6H10OC_6H_{10}OLacks the butyne substituent
1-(But-2-enyl)-2-methylcyclopentane-1-carbaldehydeC11H18OC_{11}H_{18}OContains a double bond instead of a triple bond
2-Methyl-(prop-2-yne)-cyclopentane-1-carbaldehydeC11H18OC_{11}H_{18}ODifferent alkyl substituent on the cyclopentane

The unique structural aspects of 1-(But-2-yne)-2-methylcyclopentane-1-carbaldehyde position it as a promising candidate for further exploration in biochemical research.

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